molecular formula C9H11ClN2O B178171 Tebanicline CAS No. 198283-73-7

Tebanicline

Katalognummer B178171
CAS-Nummer: 198283-73-7
Molekulargewicht: 198.65 g/mol
InChI-Schlüssel: MKTAGSRKQIGEBH-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tebanicline, also known as ebanicline or ABT-594, is a potent synthetic nicotinic (non-opioid) analgesic drug developed by Abbott . It was developed as a less toxic analog of the potent poison dart frog-derived compound epibatidine, which is about 200 times stronger than morphine as an analgesic, but produces extremely dangerous toxic side effects . Tebanicline showed potent analgesic activity against neuropathic pain in both animal and human trials, but with far less toxicity than its parent compound .


Synthesis Analysis

The synthesis of Tebanicline involves several steps, including cyclization of D-aspartic acid dibenzyl ester, reduction with LiAlH4, protection of the NH group with Boc2O, treatment with MsCl, and condensation with 2-chloro-5-hydroxypyridine .


Molecular Structure Analysis

Tebanicline has a molecular formula of C9H11ClN2O and a molecular weight of 198.65 . It has a high affinity for the α4β2 neuronal nicotinic acetylcholine receptor subunit in the central nervous system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Tebanicline include cyclization, reduction, protection, treatment with MsCl, and condensation .


Physical And Chemical Properties Analysis

Tebanicline is a white to beige powder that is soluble in water at a concentration of 2 mg/mL . It has a molecular weight of 198.65 (free base basis) .

Wissenschaftliche Forschungsanwendungen

Antinociceptive Effects

Tebanicline (ABT-594), an analogue of epibatidine, has shown potent antinociceptive effects, particularly in its interaction with the nicotinic acetylcholine receptor in the central nervous system. Studies reveal that tebanicline effectively mediates responses to various noxious stimuli. Specifically, it has dose-dependent analgesic effects in formalin, hot-plate, and tail-pressure tests in mice. These effects are mediated through the stimulation of both the nicotinic acetylcholine receptor and, to some extent, the opioid receptor. It's notable that the antinociceptive effect was absent in the tail-flick assay. The implications of these findings suggest tebanicline's potential in treating various pain states, including persistent chemical, acute thermal, and mechanical pains (Hayashi et al., 2017).

Nicotinic Acetylcholine Receptors Binding

Research into the binding properties of tebanicline with nicotinic acetylcholine receptors (nAChR) is also significant. Spirocyclic diamines, designed as conformationally restricted analogs of tebanicline, have been synthesized and studied for their interactions with nAChR. Some of these compounds, though exhibiting weaker binding affinity compared to other analogs, showed (partial) agonist potencies comparable to nicotine at the alpha4beta2 subtype of nAChR, with improved selectivity relative to the alpha3beta4* nAChR (Sippy et al., 2009).

Synthesis and Analgesic Activity

The synthesis of new analogs of epibatidine and tebanicline, and their testing for analgesic activity, is another area of focus. An efficient procedure for the preparation of these analogs has been disclosed, involving the formation and nucleophilic ring opening of a cyclic sulfamidate as a key step. This research contributes to the development of new analgesic compounds and helps understand their potential therapeutic applications (Baraznenok et al., 2005).

Modulators of Nicotinic Acetylcholine Receptors

The study of nAChR agonists, including tebanicline, as potential analgesics is also a significant application. Research indicates that targeting specific subtypes of nAChRs can lead to effective pain relief with fewer adverse effects. For instance, the specificity of tebanicline to alpha3beta4 receptors compared to ABT-366833's specificity to alpha4beta2 receptors highlights the importance of receptor selectivity in therapeutic applications. This insight is crucial for developing pain therapeutics with minimized side effects (Jain, 2004).

Safety And Hazards

Tebanicline can cause harm if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment . It was dropped from further development due to unacceptable incidence of gastrointestinal side effects .

Zukünftige Richtungen

While Tebanicline was dropped from further development due to side effects, research in this area is ongoing . The development of nicotinic acetylcholine receptor agonists is ongoing . It is expected that new neural nicotinic acetylcholine receptor agonists will likely lead to novel analgesics suitable for use in humans in the future .

Eigenschaften

IUPAC Name

5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7/h1-2,5,7,11H,3-4,6H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTAGSRKQIGEBH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]1COC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173555
Record name Tebanicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tebanicline

CAS RN

198283-73-7
Record name Tebanicline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198283-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tebanicline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198283737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tebanicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-([(2R)-azetidin- 2-yl] methoxy)- 2-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEBANICLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KX8NKV538
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tebanicline
Reactant of Route 2
Reactant of Route 2
Tebanicline
Reactant of Route 3
Reactant of Route 3
Tebanicline
Reactant of Route 4
Reactant of Route 4
Tebanicline
Reactant of Route 5
Reactant of Route 5
Tebanicline
Reactant of Route 6
Tebanicline

Citations

For This Compound
102
Citations
T Hayashi, S Katsuyama, T Orito, T Suzuki… - Neuroscience …, 2017 - Elsevier
Tebanicline (ABT-594), an analogue of epibatidine, exhibits potent antinociceptive effects and high affinity for the nicotinic acetylcholine receptor in the central nervous system. We …
Number of citations: 6 www.sciencedirect.com
KK Jain - Current opinion in investigational drugs (London …, 2004 - europepmc.org
… This review describes the nAChR agonists A-85380, tebanicline, ABT-366833, ABT-202, … This is the basis of the difference between the action of tebanicline, which binds with greater …
Number of citations: 74 europepmc.org
KB Sippy, DJ Anderson, WH Bunnelle… - Bioorganic & medicinal …, 2009 - Elsevier
… .8, 9 Although tebanicline exhibited an improved therapeutic index … tebanicline that discriminate between nAChR subtypes, we have sought to rigidify the core structure of tebanicline …
Number of citations: 37 www.sciencedirect.com
J Ji, MR Schrimpf, KB Sippy, WH Bunnelle… - Journal of medicinal …, 2007 - ACS Publications
… 4b For an example, tebanicline (4), a potent nAChR agonist with moderate enhancement of α4β2 (… However, tebanicline exhibited only a modest therapeutic window and showed dose-…
Number of citations: 47 pubs.acs.org
IL Baraznenok, E Jonsson, A Claesson - Bioorganic & medicinal chemistry …, 2005 - Elsevier
… Several new analogs of epibatidine (1) and tebanicline (ABT-594, 2) were prepared and … of 3-pyridyl ethers which are analogs of the nicotinergic compound tebanicline (ABT-594). …
Number of citations: 17 www.sciencedirect.com
G Murineddu, C Murruzzu, MM Curzu… - Bioorganic & medicinal …, 2008 - Elsevier
… For example, tebanicline (2) described as an azetidine bioisoster of 1 with (R)-absolute … Tebanicline showed analgesic action in a spectrum of acute and chronic nociceptive …
Number of citations: 11 www.sciencedirect.com
SR Breining, M Melvin, BS Bhatti, GD Byrd… - Journal of Medicinal …, 2012 - ACS Publications
The potential for nicotinic ligands with affinity for the α4β2 or α7 subtypes to treat such diverse diseases as nicotine addiction, neuropathic pain, and neurodegenerative and cognitive …
Number of citations: 15 pubs.acs.org
R Nirogi, P Jayarajan, R Abraham… - European journal of …, 2011 - Elsevier
… Among those, tebanicline (ABT-594) a potent nicotinic acetylcholine receptor agonist demonstrated analgesic effects across a broad range of preclinical models of nociceptive and …
Number of citations: 31 www.sciencedirect.com
AL Harvey - Toxicon, 2014 - Elsevier
Components from venoms have stimulated many drug discovery projects, with some notable successes. These are briefly reviewed, from captopril to ziconotide. However, there have …
Number of citations: 238 www.sciencedirect.com
L Miao - 2009 - scholarworks.uno.edu
The focus of these studies has been toward the development of new synthetic methods and procedures for the synthesis of novel compounds with unique biological properties. This …
Number of citations: 1 scholarworks.uno.edu

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.